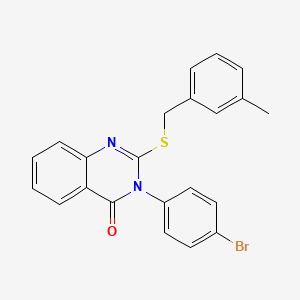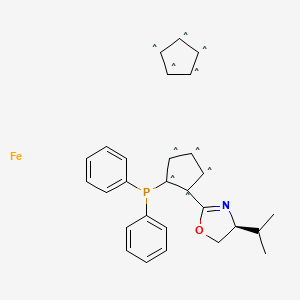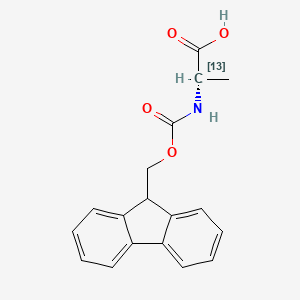![molecular formula C20H16ClN3O4S B12056557 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide: is a chemical compound with the following properties:
Linear Formula: C27H21Cl2N3O4S
CAS Number: 880054-67-1
Molecular Weight: 554.456 g/mol
This compound belongs to the class of sulfonamides and contains both chlorine and carbonyl functional groups
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data on this compound, similar sulfonamides are often synthesized using reactions like condensation, cyclization, and substitution. Researchers typically employ organic synthesis techniques to assemble the desired structure.
Analyse Des Réactions Chimiques
Reactivity: 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide may undergo various chemical reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the carbonyl group or other functionalities.
Substitution: Substituents can be replaced by other groups.
Hydrolysis: Sulfonamide hydrolysis can occur under specific conditions.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides.
Major Products: The major products formed during these reactions would be derivatives of the original compound, with modified functional groups.
Applications De Recherche Scientifique
Researchers explore the compound’s applications in:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Assessing its potential as a drug candidate.
Industry: Developing materials or catalysts.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and properties with other sulfonamides. Highlighting its uniqueness can guide further research.
Remember that this information is based on general knowledge, and specific studies on this exact compound may provide additional insights
Propriétés
Formule moléculaire |
C20H16ClN3O4S |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-16-7-11-18(12-8-16)29(27,28)24-17-9-5-14(6-10-17)20(26)23-22-13-15-3-1-2-4-19(15)25/h1-13,24-25H,(H,23,26)/b22-13+ |
Clé InChI |
LUFVPAICIQEZPJ-LPYMAVHISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Yohimbine-[13C,d3]](/img/structure/B12056476.png)


![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)

![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)


![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)



![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)

